molecular formula C15H9ClO4S B12344006 6-chloro-3-(phenylsulfonyl)-2H-chromen-2-one

6-chloro-3-(phenylsulfonyl)-2H-chromen-2-one

Cat. No.: B12344006
M. Wt: 320.7 g/mol
InChI Key: VUGXVUQPQGIUEG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3-(phenylsulfonyl)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with salicylaldehyde and phenylsulfonyl chloride.

    Formation of Intermediate: Salicylaldehyde undergoes a condensation reaction with phenylsulfonyl chloride in the presence of a base such as pyridine to form an intermediate.

    Cyclization: The intermediate is then subjected to cyclization under acidic conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-(phenylsulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove the chlorine atom or reduce the sulfonyl group.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Products may include this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the compound, such as 6-chloro-3-(phenylsulfonyl)-2H-chromen-2-ol.

    Substitution: Substituted derivatives, such as 6-amino-3-(phenylsulfonyl)-2H-chromen-2-one.

Scientific Research Applications

6-Chloro-3-(phenylsulfonyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-(phenylsulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, and oxidative stress.

Comparison with Similar Compounds

  • 6-Chloro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone
  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine
  • 6-Chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide

Comparison:

  • Structural Differences: While these compounds share the 6-chloro and phenylsulfonyl groups, they differ in their core structures (chromenone, quinolinone, imidazo[1,2-b]pyridazine, and benzothiazine).
  • Unique Properties: 6-Chloro-3-(phenylsulfonyl)-2H-chromen-2-one is unique due to its chromenone core, which imparts distinct chemical and biological properties compared to the other compounds.

Properties

Molecular Formula

C15H9ClO4S

Molecular Weight

320.7 g/mol

IUPAC Name

3-(benzenesulfonyl)-6-chlorochromen-2-one

InChI

InChI=1S/C15H9ClO4S/c16-11-6-7-13-10(8-11)9-14(15(17)20-13)21(18,19)12-4-2-1-3-5-12/h1-9H

InChI Key

VUGXVUQPQGIUEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O

Origin of Product

United States

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